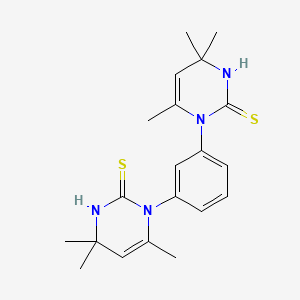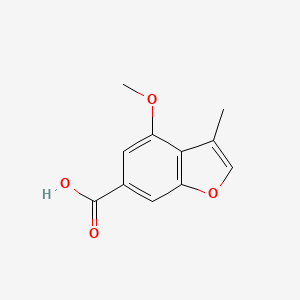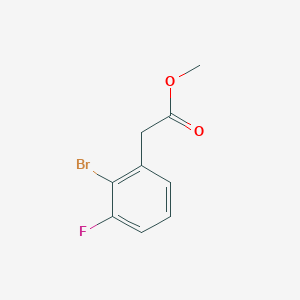
3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under specific conditions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or DAST.
Sulfonylation: The toluene-4-sulfonyl group can be added through sulfonylation reactions using reagents like tosyl chloride (TsCl) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki or Heck coupling, allowing for the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group could yield azide or thiocyanate derivatives.
Scientific Research Applications
3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromomethyl-5-fluoroindole: Lacks the toluene-4-sulfonyl group.
5-Fluoro-1-(toluene-4-sulfonyl)-1H-indole: Lacks the bromomethyl group.
3-Bromomethyl-1-(toluene-4-sulfonyl)-1H-indole: Lacks the fluorine atom.
Properties
Molecular Formula |
C16H13BrFNO2S |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
3-(bromomethyl)-5-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C16H13BrFNO2S/c1-11-2-5-14(6-3-11)22(20,21)19-10-12(9-17)15-8-13(18)4-7-16(15)19/h2-8,10H,9H2,1H3 |
InChI Key |
AEEQZXOZSDLEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)


![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)

![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
